Product packaging for Mdmb-fub7aica(Cat. No.:)

Mdmb-fub7aica

Cat. No.: B10821391
M. Wt: 397.4 g/mol
InChI Key: HLKNMMBZMILVCN-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of MDMB-FUB7AICA within the Landscape of Emerging 7-Azaindole (B17877) Synthetic Cannabinoids

The chemical structures of SCRAs are in a constant state of flux, a phenomenon driven by attempts to circumvent legislative controls. nih.gov A significant trend in this evolution is the modification of the core heterocyclic system. While indole (B1671886) and indazole cores have been common, manufacturers have more recently turned to alternative structures, such as the 7-azaindole (pyrrolo[2,3-b]pyridine) core. uni-saarland.deunibo.it

This compound is a prominent example of this 7-azaindole class. caymanchem.com Its structure is analogous to indazole-based SCRAs like MDMB-FUBINACA, with the key difference being the replacement of the indazole core with a 7-azaindole system. uni-saarland.decaymanchem.com This substitution of a nitrogen atom's position within the bicyclic core (from position 2 in an indazole to position 7 in a 7-azaindole) creates a new, often unregulated, compound with similar or altered pharmacological and metabolic properties. unibo.it This strategic modification can lead to differences in metabolic reactivity, posing challenges for detection and characterization. unibo.it For instance, the 7-azaindole analogue of 5F-ADB, known as 5F-MDMB-P7AICA, emerged as a consequence of the legal scheduling of its indazole counterpart. uni-saarland.de

Scope and Objectives of Academic Research on this compound

Academic and forensic research on this compound is primarily focused on three areas: analytical characterization, pharmacological evaluation, and metabolic profiling. The objective is to build a comprehensive scientific understanding of the compound for accurate identification in seized materials and biological samples.

Analytical Characterization: The foundational step in studying any new psychoactive substance is its unambiguous structural identification. Research on this compound and its analogues involves a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). unibo.it The precise chemical properties determined through this research are vital for forensic laboratories.

Table 1: Physicochemical Properties of this compound

Property Value Source
Formal Name N-[[1-[(4-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-3-methyl-L-valine, methyl ester caymanchem.com
Molecular Formula C22H24FN3O3 caymanchem.com
Formula Weight 397.4 g/mol caymanchem.com

| CAS Number | 2751267-51-1 | caymanchem.com |

Pharmacological Evaluation: A key objective of research is to determine the compound's interaction with cannabinoid receptors. In vitro binding assays are used to measure the affinity (Ki) of the compound for CB1 and CB2 receptors. This compound has been shown to be a high-affinity ligand for the CB1 receptor. dcchemicals.com This high affinity is a common characteristic among many potent SCRAs. nih.gov

Table 2: Receptor Binding Affinity of this compound

Receptor Ki (nM) Source
CB1 Receptor 0.3 dcchemicals.com

| CB2 Receptor | 21 | dcchemicals.com |

Metabolic Profiling: Understanding how the human body metabolizes a substance is critical for toxicological analysis, as parent compounds may only be present in very low concentrations in biological samples. uni-saarland.de Research objectives include identifying the major metabolic pathways and the resulting metabolites, which can serve as more reliable biomarkers of intake. unibo.it

Studies on closely related 7-azaindole SCRAs, such as 5F-MDMB-P7AICA, have found that the primary metabolite is the corresponding carboxylic acid, formed via the hydrolysis of the methyl ester group. uni-saarland.de This is a common metabolic route for many SCRAs containing a terminal ester moiety, including those with valine or tert-leucine groups. researchgate.netnih.govresearchgate.net Research on 5F-AB-P7AICA, another 7-azaindole SCRA, identified metabolites formed through hydroxylation, amide hydrolysis, and hydrolytic defluorination. unibo.it Interestingly, that study noted that the parent compound showed higher signals in urine than many of its metabolites, a finding that differs from the metabolic profiles of many other SCRAs. unibo.it This highlights the importance of specific research on each new compound and its structural class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24FN3O3 B10821391 Mdmb-fub7aica

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C22H24FN3O3/c1-22(2,3)18(21(28)29-4)25-20(27)17-13-26(19-16(17)6-5-11-24-19)12-14-7-9-15(23)10-8-14/h5-11,13,18H,12H2,1-4H3,(H,25,27)/t18-/m1/s1

InChI Key

HLKNMMBZMILVCN-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies and Chemical Precursors

Established Synthetic Pathways for MDMB-FUB7AICA Analogues

The synthesis of this compound, a 7-azaindole (B17877) derivative, and its analogues follows logical pathways developed in medicinal chemistry. These methods are designed to build the core heterocyclic structure and then append the various functional groups that define the compound. The general approach involves the preparation of the 7-azaindole core, followed by the attachment of the side chain and the amino acid ester moiety.

The synthesis of 7-azaindole carboxamides is a multi-stage process that requires careful control of reaction conditions. While numerous variations exist, a common and logical synthetic route involves the following key transformations:

Preparation of the 7-Azaindole Core : The synthesis begins with the construction of the fundamental 1H-pyrrolo[2,3-b]pyridine (7-azaindole) skeleton. Various methods have been developed for synthesizing azaindole derivatives, often starting from substituted pyridines. researchgate.netorganic-chemistry.org For instance, a practical route can involve a two-step procedure starting from 2-amino-3-iodopyridine. organic-chemistry.org Other advanced methods include palladium-catalyzed annulation of o-chloroaminopyridines with aldehydes or tandem C-N coupling and cyclization reactions. organic-chemistry.org

N-Alkylation of the Azaindole Ring : Once the 7-azaindole core is obtained, the next step is to attach the side chain to the nitrogen atom of the pyrrole (B145914) ring. For this compound, this involves introducing a 4-fluorobenzyl group. This is typically achieved through an N-alkylation reaction, where the azaindole is treated with a suitable base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of the alkylating agent, in this case, 4-fluorobenzyl bromide.

Functionalization at the C3 Position : The third major step is the introduction of a carbonyl group at the 3-position of the azaindole ring, which will ultimately become part of the amide linkage. This can be accomplished through several methods, with a common approach being a Vilsmeier-Haack or Friedel-Crafts type reaction to install a formyl or acyl group, which is then oxidized to a carboxylic acid. This carboxylic acid intermediate is a crucial building block for the final step.

Amide Coupling : The final step is the formation of the amide bond between the 7-azaindole-3-carboxylic acid intermediate and the amino acid component, which for this compound is methyl L-tert-leucinate (methyl (2S)-2-amino-3,3-dimethylbutanoate). This reaction, a cornerstone of peptide synthesis, is facilitated by a coupling agent. Common reagents for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt) to increase efficiency and minimize side reactions. nih.gov Alternatively, other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used. nih.gov

This convergent approach, where different parts of the molecule are synthesized separately before being joined, is efficient for producing a variety of analogues by simply changing the precursors in the final steps.

This compound contains a stereocenter within its L-tert-leucine group. The spatial arrangement, or stereochemistry, of this part of the molecule is critical, as different enantiomers (mirror-image isomers) of SCRAs often exhibit vastly different potencies at cannabinoid receptors. nih.gov For many indazole-3-carboxamide type SCRAs, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. nih.gov

The most direct and common method to ensure the correct stereochemistry in the final product is to use an enantiomerically pure starting material. In the synthesis of this compound, this is achieved by using the commercially available (S)-enantiomer of the tert-leucine methyl ester. Since the amide coupling reaction does not affect the existing chiral center, the (S)-configuration is transferred directly to the final molecule. nih.gov

Should a racemic (a 1:1 mixture of both enantiomers) amino acid be used, the synthesis would result in a mixture of diastereomers. Separating these isomers would then be necessary. This can be accomplished using chiral chromatography, which employs a chiral stationary phase (CSP) to selectively interact with and separate the different enantiomers. nih.gov For example, polysaccharide-based CSPs like amylose (B160209) tris(3,5-dimethylphenylcarbamate) have proven effective for separating the enantiomers of certain SCRAs with terminal methyl ester groups. nih.gov However, from a process chemistry perspective, starting with the pure chiral precursor is the more efficient and economical strategy.

Precursor Identification and Sourcing in Synthetic Cannabinoid Research

The synthesis of this compound relies on the availability of specific chemical precursors. These are often legitimate chemicals used in various industrial and research settings, which can be sourced from retail chemical suppliers. europa.eu Forensic monitoring of these precursors is a key strategy in understanding and controlling the illicit synthesis of designer drugs. youtube.com The precursors for this compound can be grouped into three main categories:

Core Structure Precursor : The foundational 7-azaindole ring system.

Side Chain Precursor : The chemical used to form the N-benzyl group, typically an activated benzyl (B1604629) derivative.

Amino Acid Precursor : The chiral amino acid ester that forms the amide "head" group.

The table below details the key precursors for the synthesis of this compound.

Precursor CategoryCompound NameRole in Synthesis
Core Structure 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)The foundational heterocyclic ring system.
Side Chain 4-Fluorobenzyl bromideProvides the N-(4-fluorobenzyl) side chain.
Amino Acid Methyl L-tert-leucinateThe chiral head group that forms the amide linkage.

Impurity Profiling and Process-Related Impurities in this compound Synthesis

The analysis of impurities in a final product can provide significant clues about the synthetic pathway used. nih.gov These process-related impurities can arise from several sources, including incomplete reactions, side reactions, or the use of contaminated starting materials. The study of these impurity profiles in seized samples is a powerful tool for forensic intelligence, potentially allowing different production batches to be linked or distinguished. researchgate.netresearchgate.net

Controlled synthesis studies of related compounds like MDMB-CHMICA have shown that the impurity signature is highly dependent on the reaction conditions. nih.gov For example, using different amide coupling reagents or varying the reaction time and temperature can produce clearly distinguishable impurity profiles. nih.govresearchgate.net

Common impurities that can be anticipated in the synthesis of this compound and related compounds include:

Unreacted Intermediates : The presence of starting materials like the N-(4-fluorobenzyl)-7-azaindole-3-carboxylic acid intermediate would indicate an incomplete final coupling step.

Hydrolysis Products : The methyl ester of the tert-leucine moiety can be hydrolyzed to the corresponding carboxylic acid. This is a common degradation product.

Coupling Reagent By-products : Specific impurities can be formed depending on the coupling agent used. For instance, using DCC can lead to the formation of N-acylurea by-products.

Positional Isomers : If the initial azaindole precursor is not pure, isomers related to the position of the nitrogen in the pyridine (B92270) ring could be formed and carried through the synthesis.

Diastereomers : As discussed, if non-enantiopure L-tert-leucine is used, the corresponding (R)-enantiomer of the final product would be present as a diastereomeric impurity.

Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for the detection and characterization of these trace-level impurities. nih.govpolicija.si

Advanced Analytical Characterization and Detection Methodologies

Spectroscopic Identification and Structural Elucidation of MDMB-FUB7AICA

Spectroscopic techniques are indispensable for determining the molecular structure of new chemical entities. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the nature of the electronic system within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules, including synthetic cannabinoids. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively published in peer-reviewed literature, the application of ¹H, ¹³C, and two-dimensional (2D) NMR experiments is standard practice for confirming the structure of such compounds and their analogues. unibo.it

¹H NMR spectra provide information about the chemical environment of each proton in the molecule. For this compound, this would involve identifying signals corresponding to the aromatic protons on the pyrrolo[2,3-b]pyridine and fluorophenyl rings, the protons of the benzylic methylene group, the methine and methyl protons of the valine moiety, and the methyl protons of the ester group. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are critical for assigning it to a specific proton.

¹³C NMR spectra reveal the chemical environment of each carbon atom. This technique is crucial for confirming the carbon skeleton of the molecule, including the quaternary carbons of the tert-butyl group and the carbonyl carbons of the amide and ester functional groups, which are not observable by ¹H NMR. nih.gov

Table 1. Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound.
Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic C-H (pyrrolo[2,3-b]pyridine & fluorophenyl)7.0 - 8.5110 - 165
Amide N-H~8.0 - 9.0N/A
Benzylic CH₂~5.5~45 - 55
Valine α-CH~4.5~55 - 65
Ester O-CH₃~3.7~52
tert-Butyl C(CH₃)₃~1.0~25 - 30 (CH₃), ~30-35 (Quaternary C)
Amide C=ON/A~160 - 170
Ester C=ON/A~170 - 175

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. ljmu.ac.uk These methods are complementary and can be used to identify the functional groups present in this compound. researchgate.net

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations such as stretching and bending. Key functional groups in this compound would produce characteristic absorption bands. For example, strong absorptions would be expected for the carbonyl (C=O) stretching vibrations of the amide and ester groups, typically in the region of 1650-1750 cm⁻¹. Other significant peaks would include N-H stretching of the amide, C-H stretching of the aromatic and aliphatic parts, and the C-F stretching of the fluorobenzyl group.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (laser). It is particularly sensitive to non-polar, symmetric bonds and provides complementary information to IR spectroscopy. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring systems and the C-C backbone. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, aiding in its definitive identification. researchgate.net

Table 2. Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity
N-H StretchAmide3200 - 3400Medium (IR)
Aromatic C-H StretchRings3000 - 3100Medium (IR), Strong (Raman)
Aliphatic C-H StretchAlkyl groups2850 - 3000Strong (IR & Raman)
C=O StretchEster1735 - 1750Strong (IR)
C=O Stretch (Amide I)Amide1650 - 1680Strong (IR)
Aromatic C=C StretchRings1450 - 1600Medium-Strong (IR & Raman)
C-N StretchAmide, Pyrrole (B145914)1200 - 1350Medium (IR)
C-O StretchEster1000 - 1300Strong (IR)
C-F StretchFluorophenyl1000 - 1400Strong (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing molecules containing chromophores, which are parts of the molecule that absorb light.

The chromophore in this compound is primarily the N-(4-fluorobenzyl)-pyrrolo[2,3-b]pyridine core. The extent of this conjugated π-electron system dictates the wavelength of maximum absorption (λmax). utoronto.ca As the extent of conjugation increases, the energy required for electronic transitions decreases, leading to absorption at longer wavelengths. utoronto.ca For this compound, characteristic absorption maxima have been reported at 246 nm and 292 nm. caymanchem.com A similar compound, AB-FUB7AICA, which shares the same core structure, exhibits comparable absorption maxima at 244 nm and 292 nm. caymanchem.com This data is useful for initial screening and quantification, though it lacks the high specificity of other spectroscopic methods.

Table 3. UV-Vis Absorption Data for this compound.
Compoundλmax 1 (nm)λmax 2 (nm)Source
This compound246292 caymanchem.com
AB-FUB7AICA (Analogue)244292 caymanchem.com

Mass Spectrometric Techniques for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used in forensic toxicology for the detection and identification of drugs and their metabolites due to its exceptional sensitivity and specificity. amazonaws.com It is often coupled with chromatographic techniques for the separation of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches (EI, Fragmentation Pathways)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like many synthetic cannabinoids. nih.gov In GC-MS, compounds are vaporized and separated in the gas phase before being ionized and detected by the mass spectrometer.

The most common ionization technique used in GC-MS is electron ionization (EI). In EI, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner. spectroscopyonline.com The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint that can be compared to spectral libraries for identification.

While a specific EI mass spectrum for this compound is not detailed in the provided search results, the fragmentation pathways can be predicted based on its structure and the known fragmentation of similar synthetic cannabinoids. nih.gov Key fragmentation processes would likely include:

α-cleavage: Cleavage of bonds adjacent to the carbonyl groups or the nitrogen atoms.

Cleavage of the ester and amide groups: Loss of the methoxycarbonyl group (-•COOCH₃) or the entire valine methyl ester side chain.

Fragmentation of the tert-butyl group: Loss of methyl or isobutene fragments.

Cleavage at the benzylic position: Formation of a fluorotropylium ion (m/z 109) or a pyrrolo[2,3-b]pyridine-containing fragment. The formation of the fluorobenzyl cation is a common pathway for compounds containing this moiety. mdpi.com

Table 4. Predicted Major Fragment Ions for this compound in GC-EI-MS.
m/z (Mass-to-Charge Ratio)Proposed Fragment Ion / Neutral Loss
397Molecular Ion [M]⁺
338[M - COOCH₃]⁺ (Loss of methoxycarbonyl radical)
296[M - C₅H₁₁O₂]⁺ (Loss of valine methyl ester side chain)
145Pyrrolo[2,3-b]pyridine-3-carboxamide core fragment
109[C₇H₆F]⁺ (Fluorotropylium cation)
57[C₄H₉]⁺ (tert-butyl cation)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS, HPLC-TOF) for High-Resolution Analysis

Liquid chromatography-mass spectrometry (LC-MS) is often preferred for the analysis of synthetic cannabinoids in biological matrices. nih.govmdpi.com It is suitable for a wider range of compounds, including those that are thermally labile or less volatile, and often requires less sample preparation. mdpi.com

LC-MS/MS (Tandem Mass Spectrometry): This is a highly sensitive and selective technique used for both qualitative and quantitative analysis. americanlaboratory.comunipd.it In a typical LC-MS/MS setup (e.g., using a triple quadrupole mass spectrometer), a specific precursor ion (often the protonated molecule, [M+H]⁺) of the target analyte is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for very low limits of detection. unipd.it

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers provide high-resolution, accurate mass measurements. d-nb.info This capability allows for the determination of the elemental formula of an unknown compound and its fragments, which is invaluable for identifying novel substances not present in existing libraries. d-nb.infospectroscopyonline.com LC-QTOF-MS methods are frequently used for broad screening of synthetic cannabinoids and their metabolites. researchgate.netd-nb.info The combination of retention time, accurate mass of the precursor ion, and the accurate masses of its fragment ions provides a very high degree of confidence in identification. d-nb.info

Table 5. Overview of LC-MS Techniques for this compound Analysis.
TechniquePrimary ApplicationKey Advantages
LC-MS/MS (Triple Quadrupole)Targeted quantification in complex matrices (e.g., blood, urine). americanlaboratory.comHigh sensitivity and selectivity (MRM mode), excellent for trace-level detection. unipd.it
LC-QTOF-MSScreening for known and unknown compounds, structural confirmation. d-nb.infoHigh mass accuracy for elemental composition determination, full scan sensitivity. d-nb.info
HPLC-TOFGeneral screening and identification.Provides high-resolution mass data for confident identification of parent compounds.

Ionization Techniques and Mass Spectral Pattern Interpretation

The structural elucidation and identification of this compound in forensic and research samples are heavily dependent on mass spectrometry (MS). The choice of ionization technique is critical as it dictates the fragmentation pattern and the amount of structural information that can be obtained.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is commonly coupled with liquid chromatography (LC) and is particularly useful for analyzing thermally labile molecules like many synthetic cannabinoids. In positive ion mode, ESI typically produces a protonated molecule, [M+H]⁺, which for this compound (C₂₂H₂₄FN₃O₃, molecular weight 397.4 g/mol ) would be observed at an m/z of 398.4. Tandem mass spectrometry (MS/MS) of this precursor ion is essential for structural confirmation. The fragmentation pattern is expected to arise from the cleavage of the ester, amide, and benzyl (B1604629) groups. For instance, the fragmentation of a closely related 7-azaindole (B17877) analog, 5F-AB-P7AICA, shows characteristic losses of the amide and alkyl chain portions of the molecule, a pattern that would be anticipated for this compound as well. unibo.itnih.govresearchgate.net

Electron Ionization (EI): This hard ionization technique is typically used with gas chromatography (GC). EI subjects the molecule to high energy (70 eV), leading to extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that can be compared against spectral libraries for identification. While a molecular ion peak may be weak or absent, the fragment ions are highly informative. Expected fragments for this compound would correspond to the 4-fluorobenzyl moiety, the 7-azaindole core, and the tert-leucine methyl ester side chain. Commercial spectral libraries from vendors like Cayman Chemical often contain EI-MS data for new synthetic cannabinoids, which are invaluable for forensic laboratories. caymanchem.com

Interpreting the mass spectral patterns involves identifying characteristic neutral losses and fragment ions. For example, the loss of the methyl ester group (-OCH₃) or the entire tert-leucinate moiety can be expected. The presence of the 4-fluorobenzyl group would likely yield a prominent ion at m/z 109. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements, enabling the determination of elemental composition for both the parent ion and its fragments, which is crucial for identifying unknown compounds like this compound. nih.gov

Chromatographic Separation Methods for this compound and its Metabolites

Effective chromatographic separation is paramount for resolving this compound from its isomers, metabolites, and other co-extracted compounds from complex matrices.

Method Development for Liquid Chromatography (LC)

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of synthetic cannabinoids in biological fluids due to its high sensitivity and specificity.

Method development for this compound would typically involve:

Column Selection: A reversed-phase column, such as a C18 or C8, is the most common choice for separating synthetic cannabinoids. Columns with particle sizes less than 2 µm are used in UHPLC systems to achieve high resolution and short analysis times.

Mobile Phase: A gradient elution using a combination of an aqueous phase and an organic solvent is standard. The aqueous phase is often water with an acidic modifier like formic acid (e.g., 0.1%) to improve the peak shape and ionization efficiency of the analytes. The organic phase is typically acetonitrile or methanol, also containing the same modifier.

Gradient Program: A typical gradient would start with a lower percentage of the organic phase, which is then increased over the course of the run to elute compounds with increasing hydrophobicity. A rapid gradient can be used for screening purposes, while a shallower gradient will provide better resolution for complex samples containing multiple metabolites.

One validated LC-MS/MS method for the detection of 182 novel psychoactive substances, including a compound listed as AB-FUB7AICA, provides specific parameters that would be applicable. nih.govunipd.itresearchgate.net

Table 1: Example Liquid Chromatography Parameters for 7-Azaindole Synthetic Cannabinoids

ParameterCondition
Column Acquity UPLC® HSS C18 (1.8 µm, 2.1 x 150 mm) unipd.it
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.gov
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 5-10 µL unipd.it

Method Development for Gas Chromatography (GC)

GC-MS is a robust and widely available technique in forensic laboratories. However, the analysis of many synthetic cannabinoids, particularly those with ester functionalities like this compound, can be challenging due to their thermal instability.

Key considerations for GC method development include:

Column Selection: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable. These columns provide good separation for a wide range of compounds.

Temperature Program: A programmed temperature ramp is necessary to elute the analytes. The initial temperature is held for a short period to focus the analytes at the head of the column, followed by a ramp to a final temperature to elute the less volatile compounds. A typical program might start at 150°C and ramp up to 300°C.

Injection: A split/splitless injector is commonly used. A splitless injection is preferred for trace analysis to maximize sensitivity. The injector temperature must be optimized to ensure volatilization of the analyte without causing thermal degradation.

Derivatization: For compounds that are thermally labile or have poor chromatographic properties, derivatization may be necessary. However, for many modern synthetic cannabinoids, this step is often avoided to simplify sample preparation. For this compound, careful optimization of the injector temperature and a rapid temperature ramp would be crucial to minimize on-column degradation.

Table 2: Example Gas Chromatography Parameters for Synthetic Cannabinoids

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Oven Program Initial 150°C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

Sample Preparation Strategies for Diverse Research Matrices

The goal of sample preparation is to isolate this compound and its metabolites from the complex biological matrix (e.g., blood, urine, oral fluid), remove interferences, and concentrate the analytes before instrumental analysis. nih.gov

Solid-Phase Extraction (SPE) Protocols

SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from liquid samples. nih.gov It offers better selectivity and cleaner extracts compared to liquid-liquid extraction.

A general SPE protocol for synthetic cannabinoids in urine would involve:

Enzymatic Hydrolysis: For urine samples, a pre-treatment step with β-glucuronidase is often necessary to cleave glucuronide conjugates of the metabolites, making them amenable to extraction. unibo.itunitedchem.com

Cartridge Conditioning: The SPE cartridge, typically a mixed-mode or polymeric reversed-phase sorbent (e.g., C18, HLB), is conditioned with a solvent like methanol followed by water or a buffer to activate the stationary phase. unitedchem.com

Sample Loading: The pre-treated sample is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., water, dilute methanol) to remove hydrophilic interferences while retaining the analytes. unitedchem.com

Elution: The analytes of interest are eluted from the cartridge using an organic solvent, such as methanol, acetonitrile, or a mixture containing a small amount of a basic or acidic modifier. unitedchem.com

Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the mobile phase used for LC analysis. unitedchem.com

Table 3: General Solid-Phase Extraction Protocol for Synthetic Cannabinoids in Urine

StepProcedure
Pre-treatment To 1 mL urine, add acetate buffer (pH 5) and β-glucuronidase. Incubate at 65°C for 1-2 hours. unitedchem.com
SPE Cartridge Polymeric reversed-phase (e.g., Styre Screen® HLD) unitedchem.com
Conditioning Methanol, followed by deionized water, then acetate buffer.
Sample Loading Load the pre-treated sample onto the cartridge.
Washing 1. Acetate buffer. 2. Methanol/water mixture. Dry cartridge under vacuum. unitedchem.com
Elution Elute with a non-polar solvent like ethyl acetate or a methanol/acetonitrile mixture. unitedchem.com
Final Step Evaporate eluate to dryness and reconstitute in mobile phase. unitedchem.com

Liquid-Liquid Extraction (LLE) Methodologies

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov It is often used for its simplicity and low cost.

For synthetic cannabinoids, which are generally lipophilic, an LLE protocol from blood or urine might proceed as follows:

pH Adjustment: The pH of the aqueous sample (e.g., urine, buffered blood) is adjusted to optimize the extraction efficiency. For neutral compounds like this compound, this step might be less critical, but for acidic or basic metabolites, it is important.

Solvent Addition: An appropriate water-immiscible organic solvent is added. Common solvents for synthetic cannabinoids include hexane, ethyl acetate, or mixtures like hexane/ethyl acetate (99:1). oup.com

Extraction: The mixture is vortexed or agitated to facilitate the transfer of the analytes from the aqueous phase to the organic phase. oup.com

Phase Separation: The mixture is centrifuged to achieve a clear separation of the two liquid layers. oup.com

Collection and Evaporation: The organic layer containing the analytes is transferred to a clean tube and evaporated to dryness. oup.com

Reconstitution: The residue is reconstituted in the mobile phase for analysis. oup.com

A study on the 7-azaindole analog 5F-AB-P7AICA used an LLE procedure for urine samples involving acetonitrile and a high concentration ammonium formate solution after enzymatic hydrolysis. unibo.it This indicates that a "salting-out" LLE approach can also be effective for this class of compounds.

Analytical Method Validation for Research Applications

The robust validation of analytical methods is paramount in forensic and research settings to ensure the reliability and accuracy of findings related to novel psychoactive substances (NPS) such as this compound. The validation process establishes the performance characteristics of a given analytical procedure, providing objective evidence of its suitability for its intended purpose. For the analysis of this compound, this involves a critical assessment of several key parameters, including the limits of detection and quantification, as well as the method's accuracy and precision.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. Establishing these limits is crucial for detecting trace amounts of this compound in various matrices, such as biological samples or seized materials.

In a study focused on the analysis of wastewater to assess substance use, the limit of quantification for this compound was determined. The specific performance data for the analytical method are detailed in the table below.

Interactive Data Table: Limit of Quantification for this compound in Wastewater

ParameterValue (ng/L)Analytical Technique
Limit of Quantification (LOQ)[Data from Table S6 in source 1][Technique from source 1]

Note: The specific numerical value for the Limit of Quantification is contained within supplementary data tables of the cited research but is not directly extracted in the provided search snippets. The research indicates substance-specific method performance data is available.

Accuracy and Precision Assessments

Accuracy and precision are fundamental to validating an analytical method. Accuracy refers to the closeness of a measured value to a known or accepted true value, while precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly. These parameters are typically evaluated at different concentration levels and over different time frames (intraday and interday) to ensure the method's reliability.

For this compound, assessments of accuracy and precision have been conducted as part of method validation for its detection in wastewater. The performance of the method was evaluated for both intraday and interday variability.

Interactive Data Table: Intraday and Interday Accuracy and Precision for this compound

Validation ParameterMeasurementValue (%)
Intraday Accuracy[Data from Table S6 in source 1]
Precision[Data from Table S6 in source 1]
Interday Accuracy[Data from Table S6 in source 1]
Precision[Data from Table S6 in source 1]

Note: The specific percentage values for accuracy and precision are located in the supplementary data (Table S6) of the referenced study. The study's supporting information provides graphical representations of these parameters, including box plots that span the 25th to 75th percentiles, with whiskers extending to the 5th and 95th percentiles, indicating a thorough statistical assessment.

Compound Names Table

AbbreviationFull Chemical Name
This compound[Chemical Name Not Provided in Search Results]
LC-MS/MSLiquid Chromatography with tandem mass spectrometry
GC-MSGas Chromatography-Mass Spectrometry

Pharmacological Investigations: in Vitro and Preclinical in Vivo Models

Cannabinoid Receptor Interaction and Functional Efficacy of MDMB-FUB7AICA

The primary pharmacological effects of SCRAs are mediated through their interaction with the cannabinoid receptors, principally the CB1 receptor found predominantly in the central nervous system and the CB2 receptor located mainly in the peripheral tissues and immune cells. nih.gov

Receptor Binding Affinity Studies (hCB1, hCB2 Receptor Radioligand Displacement)

Direct radioligand displacement assays to determine the binding affinity (Kᵢ) of this compound for the human cannabinoid receptors (hCB1 and hCB2) are not extensively reported in the currently available scientific literature. However, studies on structurally similar 7-azaindole (B17877) derivatives suggest that compounds belonging to this class generally exhibit notable affinity for both cannabinoid receptors. For instance, research on related indole (B1671886) and indazole analogues provides a comparative context for the potential binding profile of this compound.

In a study evaluating a series of synthetic cannabinoids, including indole and indazole analogues with varying tail and head groups, high affinity for both hCB1 and hCB2 receptors was a common characteristic. researchgate.net For example, MDMB-FUBINACA, an indazole analogue, demonstrates high affinity for the hCB1 receptor. unibo.it It is postulated that the 7-azaindole scaffold in compounds like this compound influences binding affinity, with some research suggesting that this structural feature might lead to a comparatively lower binding affinity at the CB1 receptor when compared to their indole and indazole counterparts. nih.gov

Functional Agonism/Antagonism Characterization (e.g., [³⁵S]GTPγS Binding, cAMP Inhibition Assays)

The functional activity of this compound and its analogues is typically assessed through in vitro assays that measure the downstream signaling consequences of receptor activation. These assays include [³⁵S]GTPγS binding assays, which measure G-protein activation, and cAMP inhibition assays, which assess the modulation of adenylyl cyclase activity.

While specific [³⁵S]GTPγS or cAMP data for this compound are limited, a study by Cannaert et al. (2020) investigated the in vitro CB1 receptor activity of several 7-azaindole derivatives, including 5F-MDMB-P7AICA, using a β-arrestin 2 recruitment assay. uni-saarland.de This assay provides a measure of the compound's ability to activate the receptor and engage a key signaling pathway. In this study, 5F-MDMB-P7AICA was found to be a CB1 receptor agonist with an EC₅₀ of 64.0 nM and an Eₘₐₓ of 241% relative to the reference agonist JWH-018. uni-saarland.de This indicates that it is a potent and highly efficacious agonist at the CB1 receptor. uni-saarland.de

The table below summarizes the CB1 receptor functional activity for 5F-MDMB-P7AICA and a related 7-azaindole analogue from the Cannaert et al. (2020) study.

CompoundEC₅₀ (nM)Eₘₐₓ (% of JWH-018)
5F-MDMB-P7AICA64.0241
5F-AP7AICA547537.4
Data from a β-arrestin 2 recruitment assay.

Receptor Occupancy Investigations in Preclinical Models

To date, specific in vivo receptor occupancy studies for this compound in preclinical animal models have not been published in the scientific literature. Such studies are critical for correlating in vitro binding and functional data with in vivo central nervous system effects. In lieu of direct receptor occupancy data, in vivo metabolism studies on related 7-azaindole synthetic cannabinoids, such as 5F-MDMB-P7AICA and cumyl-5F-P7AICA, have been conducted in pig and rat models. researchgate.net These studies primarily focus on identifying metabolic pathways and biomarkers for forensic purposes rather than quantifying receptor engagement. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Related Analogues

The pharmacological properties of synthetic cannabinoids are profoundly influenced by their chemical structure. SAR studies explore how modifications to different parts of the molecule—the core structure, the side chain, and the linked group—affect cannabinoid receptor binding and efficacy.

Impact of Core Structure Modifications on Cannabinoid Receptor Binding and Efficacy

The core scaffold is a key determinant of a synthetic cannabinoid's activity. This compound possesses a 7-azaindole core, which is a bioisosteric replacement of the more common indole or indazole cores found in other SCRAs.

Studies comparing synthetic cannabinoids with different core structures have revealed significant differences in their potency. For instance, Cannaert et al. (2020) demonstrated that SCRAs with indazole cores generally exhibit equal or greater potency as CB1 agonists compared to their indole or 7-azaindole counterparts. uni-saarland.de Specifically, 7-azaindole derivatives showed a wide range of potencies, with EC₅₀ values for CB1 activation spanning from 64.0 nM to 5475 nM in a β-arrestin 2 recruitment assay. uni-saarland.de This suggests that while the 7-azaindole core is compatible with CB1 receptor agonism, its presence may lead to lower potency compared to indazole-based analogues. uni-saarland.de The position of the nitrogen atom in the bicyclic core is a critical factor influencing the interaction with the receptor.

The table below, derived from Cannaert et al. (2020), illustrates the general trend of potency based on the core structure.

Core StructureGeneral Potency (EC₅₀ Range in β-arrestin 2 assay)
Indazole2.33 - 159 nM
Indole32.9 - 330 nM
7-Azaindole64.0 - 5475 nM

Influence of Side Chain Length and Substitution Patterns on Pharmacological Profiles

The side chain (or "tail") region of a synthetic cannabinoid plays a crucial role in determining its affinity and potency at cannabinoid receptors. In this compound, this corresponds to the N-1 substituted (4-fluorophenyl)methyl group.

While specific SAR studies on the side chain of this compound are not available, research on analogous compounds highlights the importance of this region. For example, in a series of indole and indazole-based SCRAs, variations in the N-alkyl side chain length have been shown to significantly impact CB1 and CB2 receptor binding. Similarly, the terminal substituent on the side chain is a key modulator of activity. The presence of a fluorine atom, as in the 4-fluorobutyl tail of some analogues, can influence pharmacological properties. researchgate.net

Compound Names Table

AbbreviationFull Chemical Name
This compoundN-[[1-[(4-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-3-methyl-L-valine, methyl ester
5F-MDMB-P7AICAMethyl 2-(1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-3,3-dimethylbutanoate
5F-AP7AICAN-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
JWH-018Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
MDMB-FUBINACAMethyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
cumyl-5F-P7AICA1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrollo[2,3-b]pyridin-3-carboxamide

Mechanistic Pharmacodynamic Research in Animal Models

The in vivo pharmacodynamic properties of synthetic cannabinoid receptor agonists (SCRAs) like this compound are critical to understanding their physiological and behavioral effects. Animal models provide a crucial platform for this research, allowing for the controlled investigation of the compound's interaction with biological systems.

The selection of appropriate animal models is a foundational aspect of cannabinoid research. Rodent models, particularly mice and rats, are the most frequently utilized for assessing the in vivo effects of SCRAs. Their widespread use is due to their well-characterized genetics, rapid breeding cycles, cost-effectiveness, and the availability of validated behavioral assays that are predictive of cannabinoid activity in humans. acs.org The cannabinoid tetrad, a battery of tests measuring hypothermia, catalepsy, antinociception (analgesia), and suppression of locomotor activity, is a classic and reliable method for demonstrating CB1 receptor-mediated effects in rodents. drugsandalcohol.ieuni-freiburg.de The effects observed in these rodent models, such as profound hypothermia and catalepsy, are consistent with some of the severe symptoms reported in human intoxications with SCRAs. nih.gov

For instance, studies on potent indole-containing SCRAs, a class to which this compound is structurally related, consistently employ rodent models to characterize their cannabinoid-like effects. nih.gov While non-human primate models are also used in cannabinoid research to study more complex behavioral and cognitive effects, as well as for pharmacokinetic studies, the foundational pharmacodynamic profiling of novel SCRAs is predominantly conducted in rodents. oup.com The validation of these models comes from decades of research demonstrating a strong correlation between the effects of cannabinoids in these models and their known effects in humans.

While direct in vivo studies on this compound are not extensively available in the reviewed literature, research on structurally analogous compounds provides significant insight into its expected pharmacodynamic profile. A closely related compound, 5F-MDMB-PICA, which shares a similar core structure and side chain, has been shown to induce classic cannabinoid effects in mice. nih.gov

Administration of 5F-MDMB-PICA to mice resulted in dose-dependent hypothermia, catalepsy, and analgesia. nih.gov The compound demonstrated high potency, with significant reductions in body temperature and induction of catalepsy observed at doses as low as 0.1 mg/kg. nih.gov These effects are characteristic of potent CB1 receptor agonism and are consistent with the "tetrad" of effects used to screen for cannabinoid activity. drugsandalcohol.ie The suppression of locomotor activity is another key biomarker; however, some studies may focus on a "triad" of tests (hypothermia, catalepsy, analgesia) to allow for repeated measurements over time. nih.gov

Interactive Data Table: In Vivo Effects of 5F-MDMB-PICA in Mice

The pharmacodynamic effects of this compound and related SCRAs are mediated primarily through their interaction with the cannabinoid type 1 (CB1) receptor, which is densely expressed in the central nervous system. In vivo studies on analogous compounds confirm that the observed behavioral and physiological changes are a direct result of CB1 receptor activation.

Research on 5F-MDMB-PICA demonstrated that it acts as a potent and efficacious agonist at CB1 receptors in mouse brain tissue. nih.gov This aligns with in vitro data showing high binding affinity and activation of the CB1 receptor. nih.gov The engagement of the CB1 receptor by SCRAs initiates a cascade of intracellular signaling events, primarily through the Gi/Go family of G-proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a reduction in neurotransmitter release. nih.gov This acute inhibition of synaptic transmission is the underlying mechanism for the classic cannabinoid tetrad effects observed in animal models. nih.gov

While this compound itself is a 7-azaindole derivative, in vitro studies on the closely related 5F-MDMB-P7AICA have shown that it also functions as a CB1 receptor agonist, although with potentially lower potency compared to some indole and indazole-based SCRAs. acs.org This suggests that while the fundamental mechanism of CNS receptor engagement is the same, the specific potency and efficacy can be modulated by the core chemical structure.

Interactive Data Table: In Vitro CB1 Receptor Activity of Analogue Compounds

Metabolic Pathways and Pharmacokinetic Profiling in Non Human Biological Systems

In Vitro Metabolic Studies of MDMB-FUB7AICA

There are no published studies on the in vitro metabolism of this compound. Consequently, no data exists for the following specific areas of inquiry:

In Vivo Metabolic Profiling in Animal Models

There is a complete absence of published in vivo studies on this compound in any animal models. Therefore, no data is available regarding its metabolic profile in living organisms.

Metabolite Identification and Quantification in Animal Biosamples (e.g., Urine, Plasma, Tissue)No studies have been conducted to identify or quantify this compound or its metabolites in animal biosamples such as urine, plasma, or tissue. Pharmacokinetic studies in animal models, typically rats or pigs, are essential for understanding absorption, distribution, metabolism, and excretion, but this research has not been carried out for MDMB-FUB7AICAmdpi.comresearchgate.netnih.govnih.gov.

Compound Names

Comparison of In Vitro and In Vivo Metabolic Profiles Across Species

The metabolic fate of synthetic cannabinoids is extensively studied using both in vitro and in vivo models to predict human metabolic pathways. Significant differences and similarities are observed when comparing these models across various species.

In vitro models, such as pooled human liver microsomes (pHLM), pooled human liver S9 fractions (pHS9), and pig liver microsomes (PLM), serve as foundational tools for identifying Phase I and Phase II metabolites. For instance, studies on CUMYL-5F-P7AICA, a 7-azaindole (B17877) derivative structurally related to this compound, demonstrated that the most common Phase I reactions across these in vitro systems were oxidative defluorination, monohydroxylation, ketone formation, and carboxylation nih.govuni-saarland.de. Phase II metabolism in these systems typically involves glucuronidation and sulfation nih.govnih.gov. The primary advantage of these models is their cost-effectiveness and ease of use, though they represent a static system and may not fully replicate the dynamic physiological processes of a living organism uni-saarland.de.

In vivo models, primarily using rats and pigs, provide a more comprehensive understanding by incorporating the physiological processes of absorption, distribution, metabolism, and excretion (ADME). In both rat and pig models, metabolites from CUMYL-5F-P7AICA, such as those resulting from oxidative defluorination/carboxylation and N-dealkylation/monohydroxylation/sulfation, have been identified in urine nih.govuni-saarland.de. A systematic study of 26 different synthetic cannabinoids in Sprague-Dawley rats further confirmed that major metabolic pathways include ester hydrolysis, hydroxylation, and carboxylation, with metabolites being identified in urine nih.gov.

Comparisons reveal that while in vitro models are effective at identifying a broad range of potential metabolites, in vivo systems confirm which of these metabolites are physiologically relevant and provide context on their excretion patterns labcorp.com. For example, the pig model has been shown to be a particularly good predictor of the human metabolic pattern for compounds like CUMYL-5F-P7AICA nih.govuni-saarland.de. However, species-specific differences exist; for instance, the extent of sulfation can be higher in rats compared to pigs or humans nih.gov. The number of metabolites detected in vivo can sometimes be lower than in vitro, which may be attributed to factors like the route of administration, assay sensitivity, or the specific biological matrix being tested nih.gov.

Preclinical Pharmacokinetic Characterization in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Absorption: The route of administration significantly influences the absorption of synthetic cannabinoids. Studies involving pulmonary administration of 5F-MDMB-P7AICA in pigs showed the substance was detectable in serum within one minute, with maximum concentrations reached 6-10 minutes after the start of nebulization researchgate.net. This indicates rapid absorption through the lungs. Following oral administration in rats, compounds like 5F-MDMB-PICA and 4F-MDMB-BUTINACA also show rapid absorption mdpi.comnih.gov.

Distribution: Synthetic cannabinoids are typically highly lipophilic, leading to extensive distribution into tissues. Following pulmonary administration in pigs, 5F-MDMB-P7AICA was found distributed mainly in adipose tissue, bile fluid, and duodenum contents, with smaller amounts detected in blood, muscle, brain, liver, and lung nih.gov. This wide distribution is supported by the large volume of distribution (Vd) observed for compounds like 4F-MDMB-BUTINACA in rats, suggesting significant tissue sequestration mdpi.com. This property can lead to accumulation in fatty tissues and a prolonged release back into the bloodstream d-nb.infonih.gov.

Metabolism: As detailed previously, synthetic cannabinoids undergo extensive and rapid metabolism. The primary metabolic reaction for many ester-containing SCRAs, such as AMB and 5F-AMB, is ester hydrolysis to form a carboxylic acid metabolite nih.gov. This is often followed by further oxidation and/or glucuronidation nih.gov. Other key metabolic pathways include hydroxylation at various positions on the molecule and oxidative defluorination for fluorinated analogues nih.govresearchgate.net. The cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, have been identified as major contributors to the Phase I metabolism of these compounds nih.gov.

Excretion: Metabolites of synthetic cannabinoids are primarily excreted in urine. Studies on CUMYL-5F-P7AICA in pigs and rats have identified numerous metabolites in urine, with some metabolites being detectable for longer durations than the parent compound nih.govuni-saarland.de. For example, in a pig model study of 5F-MDMB-P7AICA, the parent compound was only found in urine for up to one hour post-administration, while its metabolites were detectable throughout the entire sampling period researchgate.net.

Concentration-Time Profile Analysis in Animal Plasma and Other Matrices

The analysis of plasma concentration-time profiles provides critical data on the pharmacokinetics of synthetic cannabinoids. Following pulmonary administration of 200 μg/kg of 5F-MDMB-P7AICA to pigs, maximum serum concentrations (Cmax) of 63 ± 18 ng/mL were measured between 6 and 10 minutes (Tmax) after the start of administration. This was followed by a rapid decrease in concentration over the next hour researchgate.net. Similarly, after pulmonary administration of other synthetic cannabinoids like JWH-210 and RCS-4 to pigs, Cmax values of 41 ± 11 ng/mL and 34 ± 8.9 ng/mL, respectively, were reached within 10-15 minutes nih.gov.

In a study involving oral administration of 5F-MDMB-PICA to Wistar rats, the concentration-time profile also showed rapid absorption followed by a slower elimination phase nih.gov. The resulting concentration-time curves are often best described by multi-compartment models, reflecting the rapid distribution from the central compartment (blood) into peripheral tissues nih.govnih.gov.

CompoundSpeciesRoute of AdministrationDoseCmax (ng/mL)Tmax (minutes)
5F-MDMB-P7AICAPigPulmonary200 µg/kg63 ± 186 - 10
JWH-210PigPulmonary200 µg/kg41 ± 1110 - 15
RCS-4PigPulmonary200 µg/kg34 ± 8.910 - 15
Δ9-THCPigPulmonary200 µg/kg66 ± 3610 - 15

Determination of Half-Life and Clearance in Preclinical Species

The half-life (t½) and clearance (CL) are key parameters that describe the elimination of a drug from the body. For synthetic cannabinoids, these values can vary significantly depending on the specific compound and the animal model used.

In a study on 4F-MDMB-BUTINACA in rats following oral administration, a half-life of approximately 2.37 hours was observed, with a clearance rate of 664.24 L/h and an extensive volume of distribution of 2272.85 L, indicating efficient elimination but significant tissue distribution mdpi.comresearchgate.net. In contrast, a study on 5F-MDMB-PICA in rats reported a much longer terminal half-life, ranging from 14.82 to 26.16 hours, with clearance rates between 2.28 and 9.60 L/h nih.gov. This slower elimination rate for 5F-MDMB-PICA may be due to its accumulation in and slow release from fatty tissues nih.gov.

Studies in pigs after intravenous administration also provide valuable data. For JWH-210 and RCS-4, clearances were determined to be 0.048 L/min/kg and 0.093 L/min/kg, respectively nih.gov.

CompoundSpeciesRouteDose (mg/kg)Half-Life (t½) (hours)Clearance (CL)Volume of Distribution (Vd)
4F-MDMB-BUTINACARatOral502.37664.24 L/h2272.85 L
5F-MDMB-PICARatOral526.162.28 L/h86.43 L
5F-MDMB-PICARatOral5014.829.60 L/h205.39 L
JWH-210PigIV0.2-0.048 L/min/kg0.20 L/kg (Central)
RCS-4PigIV0.2-0.093 L/min/kg0.67 L/kg (Central)

Translational Considerations in Preclinical Pharmacokinetics

Translating preclinical pharmacokinetic data from animal models to predict human outcomes is a critical step in understanding the potential effects of new psychoactive substances. Due to ethical restrictions on conducting controlled human studies with these compounds, animal models coupled with mathematical modeling techniques are essential nih.gov.

Allometric Scaling Techniques for Cross-Species Extrapolation (e.g., Pig Model)

Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters from animals to humans based on the relationship between physiological variables and body size ffhdj.com. This empirical approach is valuable for making first-in-human dose estimations and predicting pharmacokinetic profiles when human data are unavailable ffhdj.com.

The pig has emerged as a particularly suitable large animal model for pharmacokinetic studies of synthetic cannabinoids, due to physiological and metabolic similarities to humans d-nb.inforesearchgate.net. Several studies have demonstrated the successful application of allometric scaling to extrapolate pharmacokinetic data from pigs to humans. For example, a population pharmacokinetic model developed from data on Δ9-THC administered to pigs was successfully upscaled to predict human concentration-time profiles nih.govnih.gov. Similarly, toxicokinetic models for 5F-MDMB-P7AICA developed in pigs have been upscaled using allometric techniques for the prediction of human exposure scenarios researchgate.net.

These findings suggest that data from a single species, such as the pig, combined with appropriate toxicokinetic modeling and allometric scaling, can be a reliable tool for assessing the pharmacokinetic properties of new synthetic cannabinoids and predicting their behavior in humans dntb.gov.ua. This approach is vital for forensic and clinical toxicology to better interpret analytical findings in cases of intoxication.

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
This compoundN-[[1-[(4-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-3-methyl-L-valine, methyl ester
5F-MDMB-P7AICAMethyl-2-{[1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]amino}-3,3-dimethylbutanoate
CUMYL-5F-P7AICA1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrollo[2,3-b]pyridin-3-carboxamide
5F-MDMB-PICAMethyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate
4F-MDMB-BUTINACAMethyl 2-{[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate
JWH-2104-ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone
RCS-4(4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Δ9-THCΔ9-tetrahydrocannabinol
AMB / AMB-FUBINACAMethyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate
5F-AMBMethyl (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate

Neurobiological Research in Animal Models: Mechanistic Insights

Investigations into Neurotransmitter System Modulation by MDMB-FUB7AICA in Animal Models

Detailed in vivo studies elucidating the specific effects of this compound on various neurotransmitter systems, such as the dopaminergic, serotonergic, glutamatergic, and GABAergic systems, in animal models are not extensively available in peer-reviewed literature. Research into other SCRAs suggests that modulation of these systems is a key mechanism underlying their psychoactive and physiological effects. Typically, activation of the cannabinoid receptor type 1 (CB1R), a G-protein coupled receptor, leads to an inhibition of adenylyl cyclase and a modulation of calcium and potassium channels, which in turn influences neurotransmitter release. However, without specific studies on this compound, it is not possible to provide data on its precise impact on neurotransmitter levels or receptor dynamics in different brain regions of animal models.

Electrophysiological and Behavioral Correlates of this compound in Animal Models

The in vivo electrophysiological consequences of this compound administration in animal models, such as alterations in neuronal firing rates, local field potentials, and synaptic plasticity in key brain areas like the hippocampus and prefrontal cortex, have not been specifically reported. Similarly, detailed behavioral pharmacological studies in animal models, which would typically involve assessing locomotor activity, anxiety-like behaviors, cognitive function, and the potential for dependence, are not available for this compound. While studies on other synthetic cannabinoids have demonstrated a range of behavioral effects, these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Advanced Neuroimaging Techniques in Preclinical this compound Studies

The application of advanced neuroimaging techniques, such as positron emission tomography (PET) or functional magnetic resonance imaging (fMRI), to investigate the pharmacokinetics and pharmacodynamics of this compound in the brains of living animals has not been documented in the scientific literature. Such studies would be invaluable for understanding the compound's brain uptake, receptor occupancy, and its influence on neural circuit activity.

Molecular Neurobiology of this compound Action in Animal Brain Regions

Investigations into the molecular neurobiology of this compound, including its effects on gene expression, intracellular signaling cascades (e.g., MAPK/ERK pathway), and receptor trafficking in specific brain regions of animal models, are currently lacking. Understanding these molecular mechanisms is crucial for a complete picture of its neurobiological profile.

Computational and Theoretical Approaches in Mdmb Fub7aica Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for MDMB-FUB7AICA Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity using statistical methods. nih.gov These models are valuable for predicting the activity of new or untested chemicals, a crucial aspect in the ever-evolving landscape of SCRAs. nih.gov The general workflow of QSAR modeling involves descriptor calculation, variable selection, model building, and validation.

While numerous QSAR studies have been conducted on various classes of synthetic cannabinoids, specific QSAR models for this compound analogues are not yet prevalent in published literature. However, the principles of QSAR can be readily applied to this compound and its derivatives. By creating a dataset of this compound analogues with known receptor binding affinities or functional activities, researchers could develop predictive models. These models would be instrumental in forecasting the potency of newly emerging analogues, thereby aiding in risk assessment and scheduling recommendations.

Table 1: Illustrative Data for a Hypothetical QSAR Study on this compound Analogues

Analogue Molecular Descriptor 1 (e.g., LogP) Molecular Descriptor 2 (e.g., Polar Surface Area) Biological Activity (e.g., CB1 Receptor Affinity Ki (nM))
This compound 4.8 85.2 1.5
Analogue 1 5.1 82.1 0.9
Analogue 2 4.5 88.5 2.3

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of this compound, docking simulations can be used to predict its binding mode within the active sites of cannabinoid receptors, primarily CB1 and CB2. nih.gov Such studies can elucidate key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of the compound.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. nih.gov MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the conformational changes induced in the receptor upon ligand binding. nih.gov While specific molecular docking and dynamics studies on this compound are not widely available, the crystal structures of cannabinoid receptors in complex with other synthetic cannabinoids, such as MDMB-FUBINACA, provide a solid foundation for such in silico experiments. mq.edu.aunih.gov These simulations would be crucial in understanding the molecular basis of this compound's potency and efficacy.

Table 2: Potential Molecular Interactions of this compound with the CB1 Receptor (Hypothetical)

Interacting Residue in CB1 Type of Interaction Potential Importance
Ser383 Hydrogen Bond Stabilization of the ligand in the binding pocket
Phe200 Pi-Pi Stacking Contributes to binding affinity

Cheminformatics and Machine Learning Applications in SCRA Research

Cheminformatics involves the use of computational tools to analyze chemical data, which can accelerate the drug discovery process and aid in the characterization of NPS. nih.govsoci.org Machine learning, a subset of artificial intelligence, enables computers to learn from data and make predictions. nih.gov In SCRA research, these approaches are used for a variety of tasks, including the classification of compounds, prediction of analytical data (e.g., mass spectra), and identification of potential biological targets. nih.gov

For this compound, cheminformatics tools could be used to compare its structural features to a large database of known SCRAs, helping to predict its likely pharmacological profile. Machine learning models, trained on data from a diverse set of synthetic cannabinoids, could predict various properties of this compound, such as its receptor affinity, metabolic stability, and potential for off-target effects. While specific machine learning models for this compound are not yet described in the literature, the existing frameworks for NPS are readily adaptable. mdpi.comchemrxiv.org

Omics Technologies in Metabolic and Pharmacological Pathway Elucidation

Omics technologies, such as metabolomics, proteomics, and transcriptomics, provide a global view of the molecular changes in a biological system in response to a stimulus. These approaches are invaluable for understanding the metabolic fate and pharmacological pathways affected by novel compounds.

Metabolomics Approaches in Animal Studies

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov In animal studies, metabolomics can be used to identify the metabolites of a drug, providing crucial information for forensic analysis and understanding the compound's biotransformation. nih.gov Untargeted metabolomics provides a comprehensive analysis of all measurable analytes in a sample, while targeted metabolomics focuses on quantifying specific groups of metabolites. iastatedigitalpress.com

While specific metabolomics studies on this compound in animal models have not been published, this approach would be essential to identify its major metabolites. This information is critical for developing reliable analytical methods for its detection in biological samples and for understanding its pharmacokinetic profile.

Proteomics and Transcriptomics for Target Identification and Pathway Analysis

Proteomics is the large-scale study of proteins, while transcriptomics is the study of the complete set of RNA transcripts produced by the genome. mdpi.com These technologies can be used to identify the cellular proteins and signaling pathways that are affected by a drug, offering insights into its mechanism of action and potential toxicity. nih.gov

In the context of this compound, proteomics and transcriptomics studies in cell cultures or animal models could reveal its impact on various cellular processes beyond its interaction with cannabinoid receptors. For instance, these studies could identify changes in the expression of proteins involved in apoptosis, inflammation, or cellular stress, providing a broader understanding of its pharmacological and toxicological profile. To date, no specific proteomics or transcriptomics studies on this compound have been reported.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound
MDMB-FUBINACA
JWH-018
ADB-BUTINACA
CP55940
5F-MMB-PICA
5F-MDMB-PICA
AM-11542

Future Directions and Interdisciplinary Integration in Academic Research on Mdmb Fub7aica and Analogues

Development of Novel Research Methodologies for SCRA Characterization

The rapid appearance and structural diversity of SCRAs necessitate the continuous development of advanced analytical methodologies for their detection and characterization. cfsre.org The identification and quantification of these substances and their metabolites are often challenging due to their high potency, rapid emergence, and short lifespan in biological systems. cfsre.orgtandfonline.com

Future research will focus on enhancing the capabilities of various analytical techniques. While immunoassays can be beneficial for certain classes of novel psychoactive substances (NPS), techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are pivotal for more detailed analysis. oup.comnih.gov High-resolution mass spectrometry (HRMS) is particularly crucial as it provides the reliable identification and sensitivity needed to cope with the challenges presented by new SCRAs. cfsre.org The development of simple, fast, sensitive, and specific methods for determining a wide array of psychoactive substances and their metabolites is essential for both forensic toxicology and for understanding their pharmacology. tandfonline.com These advanced methods will allow researchers to better elucidate the structures of new analogues of MDMB-FUB7AICA, track their metabolic pathways, and understand their distribution in biological matrices. tandfonline.com

Key areas for methodological development include:

Improving isomer resolution: Differentiating between structurally similar SCRA isomers that may have vastly different pharmacological profiles. oup.com

Structural elucidation of unknown compounds: Utilizing HRMS and other spectroscopic techniques to identify the exact chemical structure of newly emerging SCRAs. oup.com

Metabolite identification: Characterizing the metabolic fate of compounds like this compound to better understand their duration of action and potential for toxicity. tandfonline.com

Collaborative Research Initiatives Across Chemical, Biological, and Computational Sciences

Addressing the complexities of SCRAs like this compound requires a departure from siloed research efforts. Future progress will depend on robust collaborative initiatives that integrate expertise from chemistry, biology, and computational sciences. This interdisciplinary approach is essential for a comprehensive understanding of these novel compounds.

Chemistry: Synthetic chemists are crucial for preparing analytical reference standards of this compound and its potential metabolites. This work is fundamental for forensic laboratories and researchers to accurately identify these compounds. nih.gov

Biology and Pharmacology: Pharmacologists and biologists are needed to perform in vitro and in vivo studies to determine the binding affinity, efficacy, and functional activity of these compounds at cannabinoid receptors. uams.edunih.gov This includes assessing their effects in animal models to understand their physiological and behavioral impact. nih.gov

Computational Science: Computational scientists can develop in silico models to predict the binding affinity and activity of new SCRA structures. chemrxiv.orgchemrxiv.org These models can help prioritize which novel compounds warrant more intensive laboratory investigation and can provide insights into the structure-activity relationships that drive their effects. chemrxiv.org

An example of such collaborative potential is the work done by research teams at institutions like the University of Arkansas for Medical Sciences (UAMS), where researchers in pharmacology, toxicology, biochemistry, and molecular biology collaborate to study how synthetic cannabinoids are processed by the body and contribute to their effects. uams.edu

Contribution to the Broader Understanding of Cannabinoid System Modulation

While SCRAs like this compound are primarily known as drugs of abuse, their study offers significant value to the fundamental understanding of the endocannabinoid system. These compounds act as molecular probes, helping scientists to map the structure and function of cannabinoid receptors CB1 and CB2. nih.gov

Research on the diverse chemical structures of SCRAs helps to define the structure-activity relationships (SAR) for cannabinoid receptor ligands. chemrxiv.org By comparing the binding affinities and functional activities of numerous analogues, researchers can determine how small changes to a molecule's structure can dramatically alter its interaction with the receptor. nih.govnih.gov For instance, studies have shown that minor structural modifications, such as the substitution of a single atom, can significantly impact a compound's affinity for CB1 and CB2 receptors. nih.gov

Many synthetic cannabinoids, unlike the partial agonist THC found in cannabis, are potent, full agonists of the CB1 receptor. wikipedia.org Studying these high-efficacy agonists provides valuable information about the conformational changes in the receptor that lead to maximal activation and subsequent downstream signaling. This knowledge is not only crucial for understanding the pharmacology of SCRAs but also for the rational design of future therapeutic agents that target the endocannabinoid system with greater precision and potentially fewer side effects. nih.gov

Table 1: Research Findings on Cannabinoid Receptor Binding Affinities

Compound Receptor Binding Affinity (Ki) Notes
MDMB-CHMICA hCB1 0.58–9.8 nM A potent synthetic cannabinoid with high affinity. Chlorination at different positions on the indole (B1671886) core can alter binding affinity. nih.gov
5F-MDMB-PICA CB1 7.772 × 10-6 M Potency is consistent with its CB1 receptor affinity. nih.gov
4F-MDMB-BINACA CB1 8.468 × 10-5 M Structural variations from analogues impact cannabimimetic potency. nih.gov
4F-MDMB-BICA CB1 7.599 × 10-5 M Demonstrates how core structure and side chain length influence receptor interaction. nih.gov
JWH-018 hCB1 Varies An early synthetic cannabinoid often used as a reference compound in binding studies. nih.govwikipedia.org
THC CB1 Varies The primary psychoactive component in cannabis, which acts as a partial agonist. researchgate.net

Ethical Considerations in Preclinical Animal Research of Emerging Compounds

The preclinical study of emerging compounds like this compound in animal models is essential for understanding their pharmacological and toxicological profiles. However, such research carries significant ethical responsibilities. nih.gov All research involving animals must be guided by a framework that ensures humane treatment and seeks to minimize harm. forskningsetikk.no

The cornerstone of ethical animal research is the principle of the "3Rs":

Replacement: Researchers have a responsibility to use alternatives to animal experiments whenever possible. ssbfnet.comforskningsetikk.no This involves using in vitro methods, computer modeling, or other non-animal systems if they can provide the same level of scientific insight. forskningsetikk.no

Reduction: The number of animals used in experiments must be the minimum necessary to obtain scientifically valid data. ssbfnet.comforskningsetikk.no This requires careful experimental design and statistical planning. forskningsetikk.no

Refinement: Experimental procedures and animal husbandry must be refined to minimize any potential pain, suffering, or distress. forskningsetikk.nossbfnet.com This includes providing appropriate housing, care, and the use of anesthetics or analgesics when necessary. nih.gov

Before any research is conducted, it must be justified by its potential scientific significance, with a reasonable expectation that it will increase knowledge or improve the health and welfare of humans or other animals. nih.govforskningsetikk.no This justification is particularly critical for potent and potentially harmful substances like novel SCRAs. frontiersin.org Research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure they meet all legal, institutional, and ethical guidelines. apa.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing MDMB-FUB7AICA in experimental settings?

  • Methodological Answer : Prioritize a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for structural elucidation and purity assessment. For novel derivatives, ensure spectral data are cross-validated against computational models (e.g., density functional theory) to confirm atomic connectivity. For known analogs, reference published spectral libraries to minimize redundancy. Include detailed experimental parameters (e.g., solvent systems, column types, ionization methods) to enable replication .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document synthetic protocols with granularity, including reaction stoichiometry, temperature gradients, catalyst purity, and purification steps (e.g., recrystallization solvents, distillation pressures). Use controlled batch testing to identify variability sources (e.g., hygroscopic reagents, ambient humidity). Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What ethical considerations are critical when handling this compound in pharmacological studies?

  • Methodological Answer : For in vitro or in vivo studies, obtain Institutional Review Board (IRB) or Animal Ethics Committee approval, specifying compound handling protocols, waste disposal methods, and safety measures (e.g., fume hood use, personal protective equipment). Disclose conflicts of interest, particularly if collaborating with entities holding commercial stakes. For human cell line studies, comply with GDPR or local data protection laws if genomic data are involved .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s pharmacological data (e.g., receptor binding vs. functional assays)?

  • Methodological Answer : Conduct a triangulation analysis:

  • Step 1 : Compare assay conditions (e.g., cell lines, incubation times, buffer compositions) to identify methodological discrepancies.
  • Step 2 : Validate key results using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. calcium flux assays for functional activity).
  • Step 3 : Apply statistical models (e.g., Bland-Altman plots) to quantify variability between datasets. Publish negative results to mitigate publication bias .

Q. What mixed-methods approaches are suitable for studying this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Combine quantitative (e.g., molecular docking, QSAR modeling) and qualitative (e.g., crystallography, pharmacophore mapping) techniques:

  • Phase 1 : Use molecular dynamics simulations to predict binding poses.
  • Phase 2 : Synthesize and test analogs with systematic substituent variations.
  • Phase 3 : Conduct thematic analysis of SAR trends, identifying outliers for further investigation. Ensure computational and experimental teams collaborate iteratively to refine hypotheses .

Q. What strategies mitigate risks in designing this compound studies with limited pre-existing data?

  • Methodological Answer :

  • Pilot Studies : Conduct small-scale dose-response experiments to establish toxicity thresholds.
  • Systematic Reviews : Map gaps in existing literature using tools like PRISMA, focusing on understudied metabolic pathways or off-target effects.
  • Contingency Frameworks : Predefine alternative hypotheses and adaptive protocols (e.g., Bayesian optimization for parameter adjustments) .

Data Management and Reporting

Q. How should researchers balance open data requirements with proprietary constraints for this compound?

  • Methodological Answer : For publicly funded studies, deposit non-sensitive data (e.g., crystallographic coordinates, synthetic protocols) in repositories like Zenodo or ChemRxiv. Use controlled-access platforms for sensitive data (e.g., pharmacological screens with commercial implications). Include data availability statements in manuscripts, specifying embargo periods or licensing terms .

Q. What frameworks resolve contradictions between computational predictions and experimental results for this compound?

  • Methodological Answer : Apply consilience analysis:

  • Tier 1 : Re-optimize computational parameters (e.g., force fields, solvation models) using experimental benchmarks.
  • Tier 2 : Validate outlier predictions with advanced techniques (e.g., cryo-EM for protein-ligand complexes).
  • Tier 3 : Publish discordant findings as case studies to improve predictive algorithms .

Ethical and Regulatory Compliance

Q. How can researchers navigate intellectual property challenges when publishing this compound findings?

  • Methodological Answer : File provisional patents prior to manuscript submission. Collaborate with institutional technology transfer offices to delineate publishable vs. proprietary data. Disclose patent applications in conflict-of-interest statements. Use non-proprietary analogs for public-domain studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.